BenchChemオンラインストアへようこそ!

Phenol, 5-(1,1-dimethylheptyl)-2-[(1S,3R)-3-hydroxycyclohexyl]-

CB1 receptor binding Enantioselectivity Synthetic cannabinoid

Phenol, 5-(1,1-dimethylheptyl)-2-[(1S,3R)-3-hydroxycyclohexyl]- (CAS 114753-51-4), commonly known as (-)-CP 47,497, is the levorotatory enantiomer of a synthetic bicyclic cannabinoid developed by Pfizer. It belongs to the non-classical cannabinoid family, characterized by a monophenolic structure lacking the pyran ring of Δ9-tetrahydrocannabinol (Δ9-THC).

Molecular Formula C21H34O2
Molecular Weight 318.5 g/mol
CAS No. 114753-51-4
Cat. No. B1669502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 5-(1,1-dimethylheptyl)-2-[(1S,3R)-3-hydroxycyclohexyl]-
CAS114753-51-4
Synonyms3-(2-hydroxy-4-(1,1-dimethylheptylphenyl)cyclohexan-1-ol)
3-(4-(1,1-dimethylheptyl)-2-hydroxyphenyl)cyclohexanol
cis-3-(2-hydroxy-4-(1,1-dimethylheptylphenyl)-cyclohexan-1-ol)
CP 47,497
CP 47497
CP-47,497
Molecular FormulaC21H34O2
Molecular Weight318.5 g/mol
Structural Identifiers
SMILESCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O
InChIInChI=1S/C21H34O2/c1-4-5-6-7-13-21(2,3)17-11-12-19(20(23)15-17)16-9-8-10-18(22)14-16/h11-12,15-16,18,22-23H,4-10,13-14H2,1-3H3/t16-,18+/m0/s1
InChIKeyZWWRREXSUJTKNN-FUHWJXTLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 1.4408 mg/L at 25 °C (est)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(-)-CP 47,497 (CAS 114753-51-4): A Single-Enantiomer, High-Affinity CB1 Cannabinoid Receptor Agonist for Targeted Research Procurement


Phenol, 5-(1,1-dimethylheptyl)-2-[(1S,3R)-3-hydroxycyclohexyl]- (CAS 114753-51-4), commonly known as (-)-CP 47,497, is the levorotatory enantiomer of a synthetic bicyclic cannabinoid developed by Pfizer. It belongs to the non-classical cannabinoid family, characterized by a monophenolic structure lacking the pyran ring of Δ9-tetrahydrocannabinol (Δ9-THC). This compound acts as a potent agonist at the central cannabinoid receptor (CB1), with reported binding affinity (Ki) of 2.1 nM . (-)-CP 47,497 demonstrates pronounced enantioselectivity in both receptor binding and in vivo pharmacological activity compared to its opposite enantiomer and racemic mixture [1][2]. Its high CB1 affinity, combined with substantially lower affinity for the peripheral CB2 receptor [3], makes it a valuable tool for dissecting CB1-mediated signaling pathways in neuropharmacology and pain research.

Why Generic Substitution of (-)-CP 47,497 (CAS 114753-51-4) with Racemic or Other Cannabinoid Agonists Fails in Quantitative Pharmacology


The assumption that any high-affinity CB1 agonist can substitute for (-)-CP 47,497 ignores critical stereochemical and pharmacological differences that directly impact experimental outcomes. The (1S,3R) configuration of this compound confers a binding affinity (Ki = 2.1 nM) that is approximately 2-fold higher than the opposite (1R,3S) enantiomer (Ki = 4.15 nM) . This enantioselectivity is mirrored in vivo, where the (1S,3R) enantiomer shows substantially greater potency in behavioral assays [1]. Furthermore, unlike the commonly used non-selective agonist CP-55,940, which binds CB1 and CB2 with comparable affinity (Ki = 0.58 and 0.69 nM, respectively) , (-)-CP 47,497 displays a marked selectivity window, with CB2 affinity (Ki ≈ 421 nM) being approximately 200-fold weaker than its CB1 affinity [2]. Substitution with racemic (±)-CP 47,497 introduces an enantiomeric impurity that reduces overall potency and confounds dose-response interpretations, while substitution with pan-cannabinoid agonists like CP-55,940 or WIN 55,212-2 activates both receptor subtypes, complicating the attribution of effects to CB1 alone. These quantitative differences make generic replacement scientifically invalid for studies requiring defined CB1 activation.

Quantitative Evidence Guide: Differentiating (-)-CP 47,497 (CAS 114753-51-4) from Closest Structural and Pharmacological Analogs


Enantiomer-Specific CB1 Binding Affinity: (1S,3R) vs. (1R,3S) and Racemate

The (1S,3R)-enantiomer, (-)-CP 47,497, binds the CB1 receptor with a Ki of 2.1 nM, demonstrating approximately 2-fold higher affinity than the (1R,3S)-enantiomer, (+)-CP 47,497, which has a Ki of 4.15 nM . The racemic mixture (±)-CP 47,497 exhibits an intermediate affinity of 2.2 nM, reflecting the averaging effect of the less active enantiomer [1]. This direct head-to-head comparison establishes the (1S,3R) configuration as the eutomer responsible for high-affinity CB1 interaction.

CB1 receptor binding Enantioselectivity Synthetic cannabinoid

CB1 vs. CB2 Receptor Selectivity: A 200-Fold Window Absent in Non-Selective Agonists

(-)-CP 47,497 displays a pronounced selectivity for the CB1 receptor over the CB2 receptor. While its CB1 Ki is 2.1 nM , its CB2 Ki is approximately 421 nM, as reported in the BindingDB database [1]. This yields a selectivity ratio of ~200:1. In contrast, the widely used synthetic cannabinoid CP-55,940 binds CB1 and CB2 with nearly equal affinity (Ki = 0.58 nM and 0.69 nM, respectively) , representing a selectivity ratio of only ~1.2:1. This cross-study comparison highlights a fundamental pharmacological distinction that cannot be replicated by non-selective agonists.

CB2 selectivity Receptor profiling Off-target pharmacology

In Vivo Potency Relative to Δ9-THC: A 3- to 28-Fold Enhancement

In the foundational characterization by Weissman et al., CP-47,497 (racemic) was found to be 3 to 28 times more potent than Δ9-tetrahydrocannabinol (Δ9-THC) across a battery of in vivo cannabimimetic assays in mice, including depression of spontaneous activity, hypothermia, antinociception, and catalepsy [1]. While this study utilized the racemate, later work confirms that the (1S,3R)-enantiomer (-)-CP 47,497 is the pharmacologically active species and is comparable or more potent than Δ9-THC in analgesic, motor depressant, anticonvulsant, and hypothermic effects in mice, rats, and dogs . This represents a class-level inference: the single enantiomer preserves and likely exceeds the in vivo potency advantage documented for the racemate relative to the natural phytocannabinoid.

In vivo pharmacology Analgesia Cannabimimetic activity

Absence of CB2-Mediated Immunomodulation: A Reduced Variable Compared to CP-55,940

The CB2 receptor is predominantly expressed in immune cells and its activation modulates cytokine release, cell migration, and immune function [1]. The marked CB1 selectivity of (-)-CP 47,497 (CB2 Ki ≈ 421 nM vs. CB1 Ki = 2.1 nM) [2] means that at concentrations sufficient to saturate CB1 receptors (< 10 nM), CB2 occupancy is negligible. In contrast, the non-selective agonist CP-55,940 activates both CB1 and CB2 at similar concentrations (CB2 Ki = 0.69 nM) . This class-level inference, grounded in the quantitative selectivity data presented in Evidence Items 1 and 2, supports the use of (-)-CP 47,497 as a de facto CB1-selective tool in experiments where concurrent CB2 modulation would introduce an immunological confound.

Immune modulation CB2 receptor Receptor selectivity

Evidence-Backed Application Scenarios for (-)-CP 47,497 (CAS 114753-51-4) in Academic and Industrial Research


Dissecting CB1-Specific Central Nervous System Signaling Pathways Without CB2 Confounds

Studies investigating CB1-mediated G-protein signaling (Gi/o-cAMP inhibition, MAPK/ERK activation) in primary neuronal cultures or brain slice preparations benefit from (-)-CP 47,497's 200:1 CB1/CB2 selectivity. At concentrations < 10 nM, this compound saturates CB1 receptors while producing negligible CB2 activation, in contrast to non-selective agonists like CP-55,940 that co-activate CB2 at all effective CB1 concentrations [1]. This selectivity is critical when studying neuron-glia interactions or neuroinflammation models where CB2 on microglia represents a significant confounding variable.

Preclinical Analgesic Efficacy Studies Requiring Robust, Reproducible CB1 Agonism

The 3- to 28-fold in vivo potency advantage of (-)-CP 47,497 over Δ9-THC in analgesic, antinociceptive, and motor depressant assays enables robust behavioral pharmacology with lower compound quantities and reduced vehicle-related artifacts. Procurement of the defined (1S,3R) enantiomer ensures that every administered dose consists entirely of the pharmacologically active species, eliminating the 2-fold potency dilution inherent in racemic material [1]. This is particularly important for dose-response studies where enantiomeric variability would introduce between-batch inconsistency.

Analytical Reference Standard Development and Forensic Toxicology Method Validation

As a Schedule I controlled substance scheduled in multiple jurisdictions, (-)-CP 47,497 (CAS 114753-51-4) serves as an essential certified reference standard for forensic laboratories developing LC-MS/MS or GC-MS methods for detecting synthetic cannabinoid adulteration in seized materials or biological matrices. The high purity (≥98%) and defined stereochemistry of commercial analytical reference standards are prerequisites for validated quantification methods, where isomeric or racemic impurities would compromise specificity and accuracy.

Structural Biology and Molecular Pharmacology of Cannabinoid Receptor-Ligand Interactions

The defined stereochemistry and high CB1 affinity of (-)-CP 47,497 make it a suitable ligand for structure-activity relationship (SAR) studies, homology modeling, and receptor docking investigations of the CB1 orthosteric site. Its enantiomeric purity and the availability of quantitative binding data for both enantiomers (Ki = 2.1 nM vs. 4.15 nM) provide a stereochemical benchmark for validating computational models , and its known CB2 Ki of ~421 nM [1] allows modeling of the structural determinants of subtype selectivity that distinguish it from pan-agonists like CP-55,940.

Quote Request

Request a Quote for Phenol, 5-(1,1-dimethylheptyl)-2-[(1S,3R)-3-hydroxycyclohexyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.